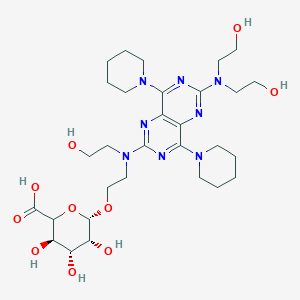

Dipyridamole Mono-O-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Dipyridamole derivatives, including glucuronide forms, involves complex chemical processes aimed at enhancing their solubility and biological activity. One method involves reacting Dipyridamole with hydrochloric acid to produce a hydrochloride trihydrate form, which may relate to the synthesis of its glucuronide derivatives by enhancing solubility and potentially aiding further modification into glucuronide forms (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).

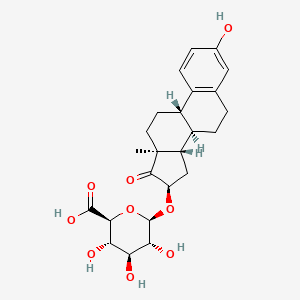

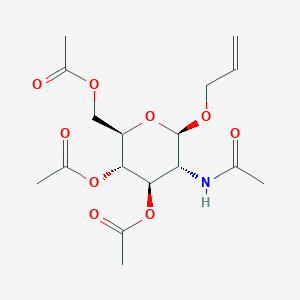

Molecular Structure Analysis

The glucuronide modification of Dipyridamole involves the addition of a glucuronic acid moiety, which significantly alters its molecular structure. This modification is crucial for the drug's metabolism and excretion. Molecular docking and modeling studies can provide insights into the structural stability and hydrogen bonding patterns, influencing the molecular interactions and properties of Dipyridamole glucuronides (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).

Chemical Reactions and Properties

Dipyridamole and its derivatives, including glucuronides, exhibit a range of chemical reactions and properties, such as inhibition of platelet aggregation, enhancement of cyclic adenosine monophosphate (cAMP) levels, and potent antioxidant effects. These properties are attributed to its complex chemical structure, capable of engaging in various biochemical pathways (Kim, H.-H., & Liao, J., 2008).

Physical Properties Analysis

The physical properties of Dipyridamole glucuronides, such as solubility, are influenced by the glucuronidation process. Glucuronides generally exhibit improved water solubility compared to their parent compounds, affecting their pharmacokinetic profiles and enhancing their excretion from the body. The hydrochloride trihydrate form of Dipyridamole, for example, demonstrates increased water solubility, which may be indicative of the solubility characteristics of its glucuronide derivatives (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).

Chemical Properties Analysis

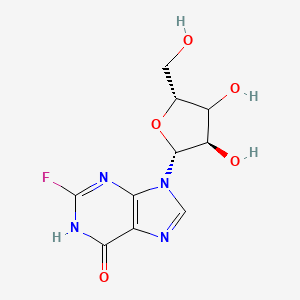

The chemical properties of Dipyridamole glucuronides, such as their reactivity, stability, and interactions with biological molecules, are critical for their biological activities. The introduction of a glucuronic acid moiety can enhance the compound's reactivity with enzymes like beta-glucuronidase, affecting its metabolism and the release of the active drug in the body. Understanding these properties is essential for elucidating the drug's mechanism of action and optimizing its therapeutic efficacy (Brozna, J., Horan, M., & Carson, Steven D., 1990).

Applications De Recherche Scientifique

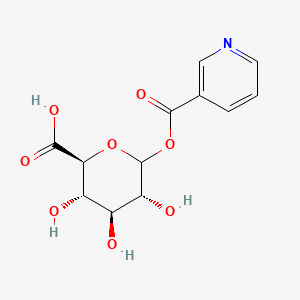

Metabolism and Excretion

Dipyridamole is metabolized in the liver and is mainly excreted as glucuronide conjugates through bile, with enterohepatic recirculation potentially delaying excretion. This metabolism pathway suggests a significant role of Dipyridamole Mono-O-beta-D-glucuronide in the drug's elimination process, highlighting the importance of understanding glucuronidation and its implications for dipyridamole's pharmacokinetics and pharmacodynamics (Khalil, Belal, & Al-badr, 2005).

Enzymatic Targeting for Cancer Therapy

The use of beta-glucuronidase as a target for prodrug activation, specifically through glucuronide conjugates, has been explored as an innovative approach to cancer therapy. This strategy involves synthesizing prodrugs that are activated by beta-glucuronidase, an enzyme overexpressed in certain tumor microenvironments. This selective activation aims to enhance the concentration of active drugs at tumor sites, thereby maximizing anti-tumor effects while minimizing systemic toxicity. The success of this approach depends on the efficient design and utilization of glucuronide conjugates, such as Dipyridamole Mono-O-beta-D-glucuronide, to achieve targeted drug delivery and activation (de Graaf et al., 2002).

Enzyme-Activated Imaging Probes

The development of enzyme-activated imaging probes using glucuronide conjugates offers a novel method for the real-time detection of enzymes such as beta-glucuronidase in living cells and animal models. This approach has been applied to monitor enzyme activity in various pathophysiological processes, including cancer and drug metabolism. By designing specific glucuronide-based probes, researchers can visualize and quantify enzyme activity in real-time, providing valuable insights into disease mechanisms and therapeutic responses. Such applications underscore the versatility of glucuronide conjugates, including Dipyridamole Mono-O-beta-D-glucuronide, in biomedical research and diagnostic imaging (Jin et al., 2018).

Propriétés

IUPAC Name |

(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINLJWRYFLLHGA-LGVHZZHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675872 |

Source

|

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyridamole Mono-O-beta-D-glucuronide | |

CAS RN |

63912-02-7 |

Source

|

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)